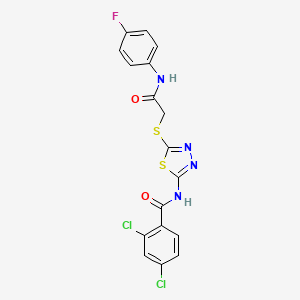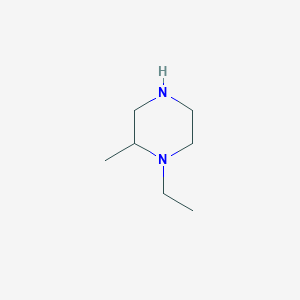
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide, also known as Compound 1, is a novel small molecule inhibitor that has shown potential in various scientific research applications. It was first synthesized in 2012 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives, including compounds structurally related to 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide, are significant in medicinal chemistry due to their diverse biological activities. These compounds are synthesized and studied for their antibacterial properties against various bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The solubility challenges associated with quinazoline derivatives are a major focus in drug development, aiming to overcome antibiotic resistance (Tiwary et al., 2016).
Optoelectronic Applications of Quinazoline Derivatives
Recent studies highlight the application of quinazoline derivatives in optoelectronic devices, such as electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds are valuable for creating novel optoelectronic materials, demonstrating luminescent properties and contributing to the development of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).
Biological Activities of Quinoline and Quinazoline Alkaloids
Quinoline and quinazoline alkaloids have been the subject of extensive research due to their significant bioactivities. These compounds, isolated from natural sources or synthesized as analogs, have shown a broad spectrum of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. Their discovery has spurred ongoing research into their potential as pharmaceutical agents, with a particular focus on their anticancer and antimalarial activities (Shang et al., 2018).
Synthesis and Chemical Insights
The synthesis of quinazoline derivatives is a critical area of study in medicinal chemistry. Research focuses on eco-friendly, atom-efficient methods for creating these compounds, aiming to explore their biological properties and potential applications further. The review of synthetic methodologies provides a basis for future research in developing novel quinazoline derivatives and exploring their applications (Faisal & Saeed, 2021).
Eigenschaften
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15(11-12-16-7-3-2-4-8-16)22-19(25)13-14-24-20(26)17-9-5-6-10-18(17)23-21(24)27/h2-10,15H,11-14H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHRWWKRUNEBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2810690.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2810691.png)
![N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)
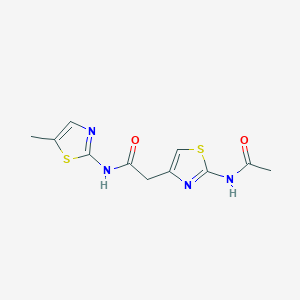
![N-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2810695.png)
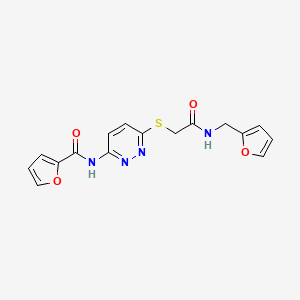
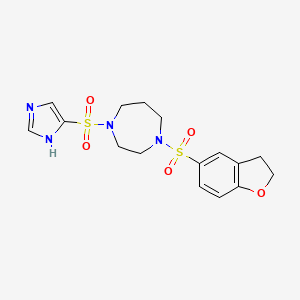
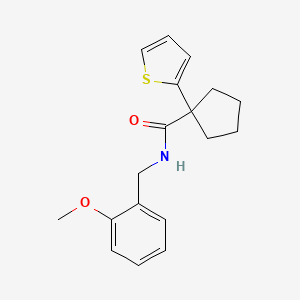
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2810701.png)
![ethyl 4-{[(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2810702.png)
![2-(2,4-Dichlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2810703.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)
